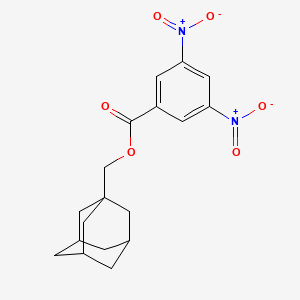

1-adamantylmethyl 3,5-dinitrobenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related adamantane derivatives involves several steps, including nitration, reduction, and functional group transformations. For instance, the reaction of isomeric 5-nitrophenyl-NH-tetrazoles with adamantan-1-ol in concentrated sulfuric acid produces dinitro and amino derivatives of adamantane, indicating a method that could be adapted for 1-adamantylmethyl 3,5-dinitrobenzoate synthesis (Mikolaichuk, Spasibenko, & Trifonov, 2020).

Molecular Structure Analysis

The molecular structure of 1-adamantylmethyl 3,5-dinitrobenzoate and related compounds is characterized by the adamantyl group's bulky nature, influencing the overall molecular conformation and reactivity. Studies on similar adamantane derivatives reveal the importance of non-covalent interactions, hydrogen bonding, and molecular packing in the crystal structure, which are critical for understanding the molecular structure of 1-adamantylmethyl 3,5-dinitrobenzoate (El-Emam et al., 2020).

Chemical Reactions and Properties

Adamantane derivatives undergo various chemical reactions, including electrophilic substitutions, hydrogenation, and reactions with nucleophiles. The presence of the dinitrobenzoate moiety in 1-adamantylmethyl 3,5-dinitrobenzoate suggests that it may participate in nucleophilic substitution reactions, reduction of nitro groups to amines, and other transformations relevant to organic synthesis and material science applications.

Physical Properties Analysis

The physical properties of 1-adamantylmethyl 3,5-dinitrobenzoate, such as melting point, solubility, and thermal stability, are influenced by its molecular structure. For example, the thermal stability of dinitro derivatives of adamantane has been studied, providing insight into the stability of the compound under various conditions (Mikolaichuk, Spasibenko, & Trifonov, 2020).

作用機序

Target of Action

The primary target of 1-adamantylmethyl 3,5-dinitrobenzoate is the fungal species Candida albicans . This organism is often found in clinical contexts and is the principal cause of candidiasis, which represents one of the main causes of hospital infections .

Mode of Action

The compound interacts with its targets by inhibiting the growth of all strains of Candida albicans with minimum inhibitory concentrations of 0.27–1.10 mM . The biological results corroborated the molecular model, which pointed to a multi-target antifungal mechanism of action for 1-adamantylmethyl 3,5-dinitrobenzoate in C. albicans .

Biochemical Pathways

The compound’s mode of action involves various cellular processes, including interference in the synthesis of ergosterol . Ergosterol is a crucial component of fungal cell membranes, and its disruption can lead to cell death.

Pharmacokinetics

The compound’s molecular weight is 226143 , which may influence its bioavailability and distribution within the body.

Result of Action

The result of the compound’s action is the inhibition of the growth of Candida albicans strains, demonstrating its potential as an antifungal agent . The compound’s effectiveness against this organism suggests it could be useful in treating infections caused by C. albicans.

Safety and Hazards

The safety data sheet for methyl 3,5-dinitrobenzoate indicates that it may cause eye and skin irritation and may cause respiratory and digestive tract irritation . It is recommended to use personal protective equipment, ensure adequate ventilation, avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation .

将来の方向性

The nitrobenzoate scaffold, particularly the 3,5-dinitrobenzoate scaffold, merits further investigation, because it has the potential to generate future antimycobacterial agents with improved activity . The inhibitory activity of a collection of twenty esters and amides (derived from 3,5-dinitrobenzoic acid) against Candida spp. was elucidated using microdilution methods to determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicide Concentration (MFC), as well as probable mechanisms of action .

特性

IUPAC Name |

1-adamantylmethyl 3,5-dinitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O6/c21-17(14-4-15(19(22)23)6-16(5-14)20(24)25)26-10-18-7-11-1-12(8-18)3-13(2-11)9-18/h4-6,11-13H,1-3,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGDSIRSJYXTFJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)COC(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Adamantan-1-yl)methyl 3,5-dinitrobenzoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(1-pyrrolidinyl)ethanamine](/img/structure/B5139476.png)

![methyl 3-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5139481.png)

![N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-(2-furyl)acrylamide](/img/structure/B5139492.png)

![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(2-oxo-1-pyrrolidinyl)propanamide](/img/structure/B5139513.png)

![2,4-dimethyl-9-(4-methylphenyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5139532.png)

![N-[3-(2-furyl)phenyl]-1-(2-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B5139537.png)

![2-(3-bromo-4-methoxyphenyl)-7-methyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5139541.png)

![4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}-N-(2-pyridinylmethyl)benzamide](/img/structure/B5139552.png)